Welcome to the BenchChem Online Store!
molecular formula C11H10FNO B8290466 6-Fluoro-2-(2-methyl-2-propen-1-yloxy)benzonitrile

6-Fluoro-2-(2-methyl-2-propen-1-yloxy)benzonitrile

Cat. No. B8290466
M. Wt: 191.20 g/mol
InChI Key: YMAKLEBXLMTJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05521147

Procedure details

In a flask were placed 250.0 g (1.80 moles) of 2,6-difluorobenzonitrile, 129.8 g of (1.80 moles) of methallyl alcohol, and 1500 mL of dimethyl sulfoxide. This mixture was stirred vigorously while 124.76 g (1.89 moles) of 85% powdered potassium hydroxide was added in portions. This addition required 2 hours during which the temperature was maintained below 45° C. The reaction mixture was stirred at ambient temperature for approximately 21 hours. At the conclusion of this period the mixture was poured into 4 L of an ice/water mixture. This mixture was divided into two equal portions, and each was extracted twice with 1 L of ethyl acetate. The extracts were combined and washed twice with a saturated aqueous solution of sodium chloride. The extracts were dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure leaving 302.7 g of 6-fluoro-2-(2-methyl-2-propen-1-yloxy)benzonitrile as a residue. The NMR spectrum was consistent with the proposed structure.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
129.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Four
Quantity
1500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].[CH2:11]([OH:15])[C:12](=[CH2:14])[CH3:13].[OH-].[K+]>CS(C)=O>[F:10][C:6]1[C:3]([C:4]#[N:5])=[C:2]([O:15][CH2:11][C:12]([CH3:14])=[CH2:13])[CH:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Step Two
Name
Quantity
129.8 g
Type
reactant
Smiles
C(C(C)=C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
ice water
Quantity
4 L
Type
reactant
Smiles
Step Five
Name
Quantity
1500 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred vigorously while 124.76 g (1.89 moles) of 85%
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask were placed
ADDITION
Type
ADDITION
Details
was added in portions
ADDITION
Type
ADDITION
Details
This addition required 2 hours during which the temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 45° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for approximately 21 hours
Duration
21 h
EXTRACTION
Type
EXTRACTION
Details
each was extracted twice with 1 L of ethyl acetate
WASH
Type
WASH
Details
washed twice with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC(=C1C#N)OCC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 302.7 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.